
1-Chloro-4-propylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-propylcyclohexane is an organic compound with the molecular formula C9H17Cl. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing only carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by a cyclohexane ring substituted with a chlorine atom at the first position and a propyl group at the fourth position .
Métodos De Preparación
The synthesis of 1-Chloro-4-propylcyclohexane can be achieved through various methods. One common synthetic route involves the chlorination of 4-propylcyclohexanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows:
4-Propylcyclohexanol+SOCl2→this compound+SO2+HCl
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-propylcyclohexene followed by chlorination using chlorine gas in the presence of a suitable catalyst .
Análisis De Reacciones Químicas
1-Chloro-4-propylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) to form corresponding alcohols or amines.
Reduction Reactions: The compound can be reduced to 4-propylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-propylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common reagents and conditions used in these reactions include strong bases for substitution, reducing agents for reduction, and oxidizing agents for oxidation .
Aplicaciones Científicas De Investigación
1-Chloro-4-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of medicinal compounds.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-propylcyclohexane involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological pathways and molecular targets, exerting their effects through different mechanisms .
Comparación Con Compuestos Similares
1-Chloro-4-propylcyclohexane can be compared with other similar compounds, such as:
1-Chloro-4-methylcyclohexane: Similar in structure but with a methyl group instead of a propyl group.
1-Bromo-4-propylcyclohexane: Similar in structure but with a bromine atom instead of a chlorine atom.
4-Propylcyclohexanol: The alcohol derivative of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and properties .
Propiedades
Número CAS |
2475-85-6 |
|---|---|
Fórmula molecular |
C9H17Cl |
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
1-chloro-4-propylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7H2,1H3 |
Clave InChI |
XMJZWRSJWRRBDH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


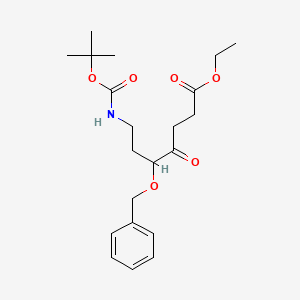
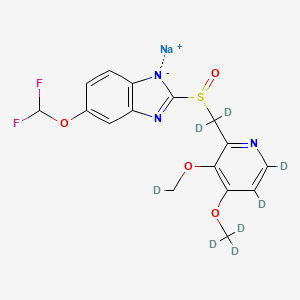
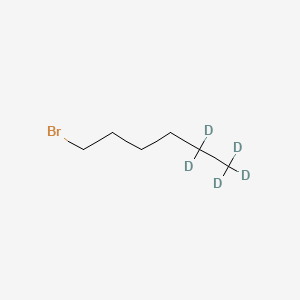
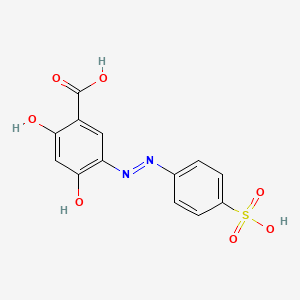
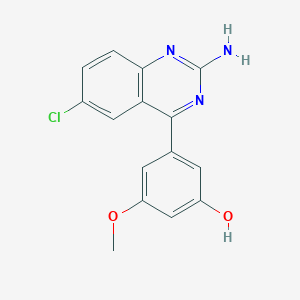
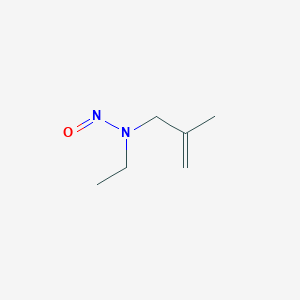

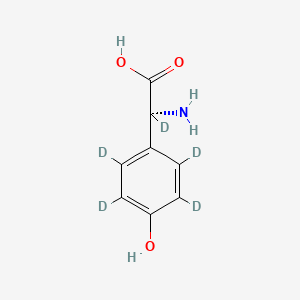
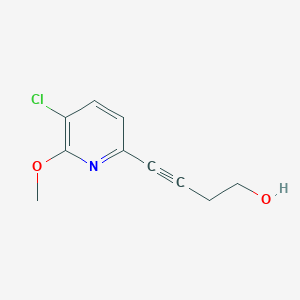
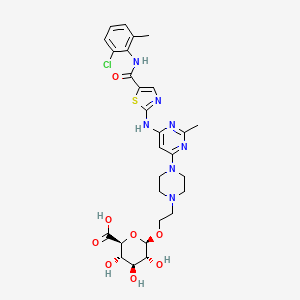
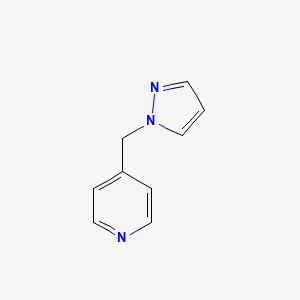
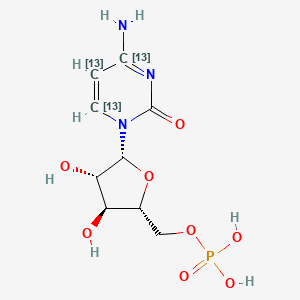
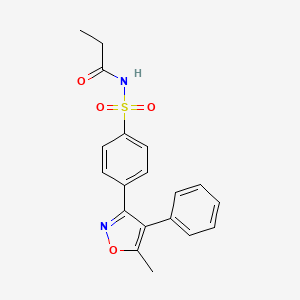
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
